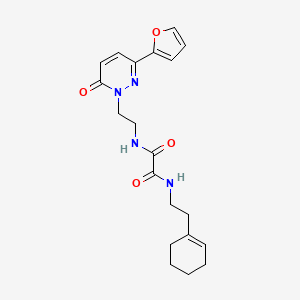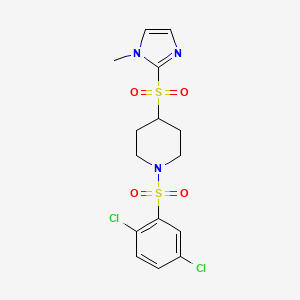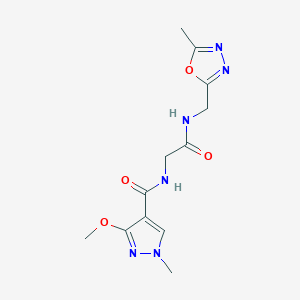
4-chloro-2-nitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-nitro-N-phenylbenzenesulfonamide” is a chemical compound with the linear formula C12H9ClN2O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular structure of “4-chloro-2-nitro-N-phenylbenzenesulfonamide” can be represented by the linear formula C12H9ClN2O4S . The molecular weight of this compound is 312.734 .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound in a water/acetonitrile mixture, was investigated by cyclic voltammetry and differential pulse voltammetry . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Physical And Chemical Properties Analysis
The average mass of “4-chloro-2-nitro-N-phenylbenzenesulfonamide” is 267.731 Da and its monoisotopic mass is 267.012085 Da .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) demonstrated that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, which are enzymes of therapeutic relevance (Sapegin et al., 2018).
Photooxidation Studies : Research by Miller and Crosby (1983) showed that irradiation of aqueous 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide produced 4-chloronitrosobenzene and 4-chloronitrobenzene. This study sheds light on the chemical behavior of related compounds under specific conditions (Miller & Crosby, 1983).
Synthesis and Characterization : A compound derived from 4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride was synthesized and characterized by Murthy et al. (2018). This research provides insights into the structural and electronic properties of similar sulfonamide molecules (Murthy et al., 2018).
Copper(II) Complex Synthesis : Camí et al. (2011) synthesized a new copper(II) complex using 4-chloro-2-nitrobenzenesulfonamide as a ligand. The thermal behavior and electronic characteristics of this complex were explored, contributing to the understanding of metal-sulfonamide interactions (Camí et al., 2011).
Chemical Space Mining : A review by Fülöpová and Soural (2015) summarized strategies for using polymer-supported benzenesulfonamides in chemical transformations, highlighting the versatility of nitrobenzenesulfonamides in synthesis (Fülöpová & Soural, 2015).
Catalysis in Oxidation Reactions : Işci et al. (2014) used 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine, exploring its stability and efficacy in olefin oxidation reactions. This research contributes to the development of potential oxidation catalysts (Işci et al., 2014).
Reduction of Nitro Aromatic Compounds : Agrawal and Tratnyek (1996) studied the reduction of nitrobenzene by iron under anaerobic conditions, with nitrosobenzene as an intermediate product. This provides insights into the environmental remediation potential of similar compounds (Agrawal & Tratnyek, 1996).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
Based on its structural similarity to other nitrophenyl compounds, it may undergo electrophilic aromatic substitution . This involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .
Biochemical Pathways
Similar nitrophenyl compounds have been shown to undergo reduction and dehalogenation, leading to the release of ammonia .
Result of Action
Similar compounds have been shown to have antibiotic properties and anti-hiv-1 activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKFNWRPFEUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2915342.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2915343.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915344.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)

![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)



![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)
